molecular formula C11H17N3O4S B13082898 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Katalognummer: B13082898
Molekulargewicht: 287.34 g/mol
InChI-Schlüssel: RYIAMKHCGCEKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₇N₃O₄S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a nitro group, a propylamino group, and a sulfonamide group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrated benzene is then sulfonated to introduce the sulfonamide group. This can be done using chlorosulfonic acid or sulfur trioxide.

    Amination: The sulfonated product is then reacted with 2-(propylamino)ethylamine to introduce the propylamino group. This step typically requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, alcohols

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄)

Major Products

    Reduction: 4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

    Substitution: Various substituted sulfonamides

    Oxidation: Oxidized derivatives of the propylamino group

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrobenzenesulfonamide: Similar structure but lacks the propylamino group.

    N-(2-Aminoethyl)-4-nitrobenzenesulfonamide: Similar structure but with an aminoethyl group instead of a propylamino group.

    4-Nitro-N-(propylamino)benzenesulfonamide: Similar structure but with a different arrangement of the propylamino group.

Uniqueness

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is unique due to the presence of both the nitro and propylamino groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C11H17N3O4S

Molekulargewicht

287.34 g/mol

IUPAC-Name

4-nitro-N-[2-(propylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C11H17N3O4S/c1-2-7-12-8-9-13-19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,12-13H,2,7-9H2,1H3

InChI-Schlüssel

RYIAMKHCGCEKNI-UHFFFAOYSA-N

Kanonische SMILES

CCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.